1-(2-Ethoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid
Description
1-(2-Ethoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a methyl group at position 5, a carboxylic acid at position 4, and a 2-ethoxyphenyl group at position 1. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug discovery.
Triazole derivatives are renowned for their versatility in targeting enzymes, receptors, and viral proteins.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-3-18-10-7-5-4-6-9(10)15-8(2)11(12(16)17)13-14-15/h4-7H,3H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBSJSOLKFXQGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901174988 | |
| Record name | 1-(2-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901174988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883538-73-6 | |
| Record name | 1-(2-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883538-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901174988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Triazole Ring Formation and Substitution
While direct literature data on this exact compound’s preparation is limited, analogous methods for 1,2,3-triazole derivatives suggest the following approach:
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : A common method to synthesize 1,2,3-triazoles involves the reaction of an azide with an alkyne under copper(I) catalysis. For this compound, a 2-ethoxyphenyl azide or alkyne derivative can be used.
Methylation at the 5-position : The methyl group at the 5-position can be introduced either by using a methyl-substituted alkyne or by subsequent alkylation of the triazole ring.
Carboxylation at the 4-position : Installation of the carboxylic acid group at the 4-position can be achieved by lithiation at this position followed by carbonation with CO₂, or by using suitable carboxylated precursors.
Lithiation and Carboxylation Method (Analogous to Related Triazoles)
A patent describing the preparation of related triazole carboxylic acids (though for 1,2,4-triazole derivatives) provides a useful model:
| Step | Description | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Nucleophilic substitution to introduce methyl group | 1,2,4-triazole + chloromethane, KOH, ethanol, reflux | 1-methyl-1,2,4-triazole |
| 2 | Lithiation and substitution at 5-position | n-Butyllithium or LDA, THF, low temperature, TMEDA | 5-bromo or 5-trimethylsilyl intermediate |
| 3 | Carboxylation | Introduction of CO₂ gas at low temperature | 5-substituted triazole-3-carboxylic acid |
| 4 | Esterification | Thionyl chloride and methanol | Methyl ester derivative |
| 5 | Deprotection/hydrogenation | Pd/C, hydrogen, DBU, methanol | Final carboxylic acid product |
Though this patent focuses on 1,2,4-triazoles, similar lithiation-carboxylation strategies are applicable for 1,2,3-triazoles with appropriate modifications.
Specific Synthesis of 1-(2-Ethoxy-phenyl)-5-methyl-1H-triazole-4-carboxylic acid
The 2-ethoxyphenyl substituent is introduced by coupling reactions, such as nucleophilic substitution or cross-coupling of a halogenated triazole intermediate with 2-ethoxyphenyl boronic acid or halide.
The methyl group at the 5-position can be introduced by starting with methylated alkynes or via selective alkylation.
The carboxylic acid group is installed by lithiation of the triazole ring followed by carbonation with CO₂, or by hydrolysis of ester intermediates.
Purification is typically achieved by recrystallization or chromatographic methods.
Comparative Data Table of Key Steps (Hypothetical Model Based on Related Triazoles)
Research Findings and Notes
The preparation of 1-(2-ethoxy-phenyl)-5-methyl-1H-triazole-4-carboxylic acid leverages well-established organic synthesis techniques such as nucleophilic substitution, lithiation, carbonation, and esterification.
Control of regioselectivity during methylation and lithiation is crucial to avoid isomeric by-products.
The use of strong bases like lithium diisopropylamide (LDA) at low temperatures (-78 °C) is common to achieve selective lithiation.
Carbon dioxide introduction for carboxylation is a standard method for installing carboxylic acid groups on lithiated intermediates.
Purification typically involves recrystallization from suitable solvents or chromatographic techniques to achieve high purity.
Analytical characterization includes NMR spectroscopy, mass spectrometry, and HPLC to confirm structure and purity.
Chemical Reactions Analysis
Carboxylic Acid Derivatization
The carboxylic acid group undergoes functionalization to yield reactive intermediates:
Acid Chloride Formation
The acid reacts with SOCl₂ to form 1-(2-ethoxy-phenyl)-5-methyl-1H-triazole-4-carbonyl chloride, a key intermediate for nucleophilic substitutions .
Procedure
-
Reagents : SOCl₂ (excess), reflux for 2 hours
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Workup : Evaporation under reduced pressure
-
Applications : Used in synthesizing amides, esters, and heterocycles .
Formation of 1,3,4-Oxadiazoles
The acid chloride reacts with tetrazoles (e.g., 5-substituted tetrazoles) to form oxadiazole derivatives :
Reaction Parameters
| Component | Quantity/Details |
|---|---|
| Acid chloride | 15 mmol |
| Tetrazole | 15 mmol |
| Solvent | Pyridine (15 mL) |
| Temperature | Reflux until N₂ evolution ceases |
| Yield | 65–80% |
This reaction produces 5-(triazolyl)-1,3,4-oxadiazoles, which are evaluated for biological activity .
Heterocyclic Hybridization
The compound serves as a precursor in synthesizing hybrid heterocycles:
Baker–Venkataraman Rearrangement
Acylation of phenolic ketones with the acid chloride followed by base-mediated rearrangement yields 1,3-diketones, which undergo acid-catalyzed cyclization to form flavonoid-triazole hybrids .
Example Workflow
Pfitzinger Reaction
The triazole-carboxylic acid reacts with isatin under Pfitzinger conditions to form quinoline-4-carboxylic acid derivatives :
Conditions
| Component | Quantity/Details |
|---|---|
| Isatin | 1 eq |
| Catalyst | NaOH (aqueous) |
| Temperature | 100°C, 4 hours |
| Yield | 40–60% |
Nucleophilic Substitution Reactions
The ethoxy group on the phenyl ring participates in electrophilic aromatic substitution (e.g., nitration, halogenation) under controlled conditions, though specific data for this derivative requires further literature validation .
Stability and Reactivity Notes
Scientific Research Applications
1-(2-Ethoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of new pharmaceuticals due to its potential biological activities, including anticancer, antifungal, and antibacterial properties.
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly targeting enzymes like xanthine oxidase.
Material Science: It is utilized in the development of new materials with specific properties, such as polymers and dendrimers.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The ethoxy group (electron-donating) may enhance stability compared to electron-withdrawing groups (e.g., chloro), which can affect metabolic degradation and target interaction .
- C4 Functionalization : Carboxylic acid derivatives (target compound) exhibit distinct solubility and ionization profiles versus ester or amide analogs (e.g., ethyl ester in ), impacting bioavailability and target engagement.
Antiviral Activity
- 1-(4-Fluoro-phenylamino)-5-methyl-1H-triazole-4-carboxylic acid hydrazide (4e): Demonstrated 55.7% inhibition of Cantagalo virus replication, attributed to the hydrazide group’s ability to chelate viral metalloproteins .
- Target Compound: No direct antiviral data reported, but the ethoxyphenyl group’s hydrophobicity may enhance penetration into viral envelopes, a hypothesis supported by related triazole studies .
Kinase Inhibition
- 1-(4-Aminofurazan-3-yl)-5-dialkylaminomethyl derivatives: Selective GSK-3β inhibitors with IC₅₀ values as low as 12 nM. The dialkylaminomethyl group at C5 enhances hydrophobic interactions with the kinase’s ATP-binding pocket .
- Target Compound: The carboxylic acid group may compete with ATP’s phosphate groups, but absence of a C5 dialkylaminomethyl group likely reduces GSK-3β affinity.
Anti-Inflammatory Activity
- 1-(2-Chloro-phenyl)-5-methyl-1H-triazole-4-carboxylic acid (14): Showed 55% inhibition in inflammation models, possibly due to chloro group-induced modulation of COX-2 .
- Target Compound : The ethoxy group’s reduced electronegativity compared to chloro may diminish anti-inflammatory effects unless compensated by improved pharmacokinetics.
Physicochemical and Pharmacokinetic Comparison
Biological Activity
Overview
1-(2-Ethoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family, known for its diverse biological activities. This compound features a triazole ring with an ethoxy-phenyl substituent and a carboxylic acid group, making it a versatile molecule for various applications in medicinal chemistry and biological research.
The primary biological activity of this compound is attributed to its inhibition of xanthine oxidase (XO) , an enzyme involved in purine metabolism. By inhibiting XO, the compound reduces the conversion of hypoxanthine to xanthine and further to uric acid, leading to decreased uric acid production in the body. This mechanism is particularly relevant for conditions such as hyperuricemia and gout.
This compound exhibits several biochemical properties:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as cytochrome P450, which is crucial in drug metabolism.
- Cellular Effects : The compound influences cellular processes by affecting signaling pathways and gene expression. Notably, triazole derivatives have demonstrated anticancer activity by inducing apoptosis in cancer cells .
In Vitro Studies
Recent studies have evaluated the xanthine oxidase inhibitory activity of various triazole derivatives, including this compound. For instance:
- A series of related compounds exhibited IC50 values ranging from submicromolar to nanomolar levels, indicating potent inhibition .
- Molecular docking studies have provided insights into the binding modes of these compounds at the active site of xanthine oxidase .
Case Studies
In a comparative analysis of triazole derivatives:
- Compounds with similar structures but different substituents were assessed for their biological activity. The presence of lipophilic groups enhanced bioavailability and interaction with biological targets .
- A notable study highlighted that certain derivatives exhibited enhanced potency compared to standard medications like allopurinol .
Applications in Medicinal Chemistry
The compound has significant potential in medicinal chemistry due to its:
- Anticancer Properties : Research indicates that triazole derivatives can induce apoptosis in various cancer cell lines.
- Antimicrobial Activity : Some studies report antimicrobial effects against a range of pathogens.
- Anti-inflammatory Effects : The inhibition of xanthine oxidase also suggests potential anti-inflammatory applications.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(2-Hydroxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid | Similar structure with hydroxy group | Different chemical properties affecting reactivity |
| 1-(3-Chloro-4-methylphenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid | Chlorinated derivative | Varying potency against xanthine oxidase |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 1-(2-Ethoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid to improve yields?
- Methodological Answer : Synthesis optimization involves solvent selection (e.g., ethanol or DMF), reaction time, and catalyst choice. For example, refluxing in ethanol with sodium acetate (as a base) can enhance cyclization efficiency. Monitoring intermediates via TLC and adjusting stoichiometric ratios (e.g., 1:1.1 molar ratios of precursors) can mitigate side reactions. Recrystallization from ethanol/water mixtures (1:3) often improves purity, as demonstrated in triazole derivatives with yields >70% .
Q. How should researchers characterize the structural purity of this compound?
- Methodological Answer : Use a combination of:
- IR spectroscopy : To identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- ¹H-NMR : Confirm substituent positions (e.g., ethoxy phenyl protons at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂).
- Melting point analysis : Compare with literature values (e.g., analogs like 5-methyl-1-phenylpyrazole-4-carboxylic acid melt at 182–183°C) .
Q. What solvent systems are recommended for recrystallization to ensure stability?
- Methodological Answer : Ethanol-water mixtures (1:2 to 1:3) are effective for polar triazole-carboxylic acids. Avoid high-temperature drying; instead, use vacuum desiccation to prevent decomposition. Stability studies on similar compounds suggest storage at –20°C under inert gas to minimize hydrolysis .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in spectral data or reaction pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict NMR chemical shifts and optimize transition states for disputed reaction mechanisms. For example, conflicting IR peaks in triazole derivatives were resolved by simulating vibrational modes, confirming the presence of tautomeric forms . Coupling computational models with experimental data (e.g., via ICReDD’s reaction path search methods) reduces trial-and-error experimentation .
Q. What strategies address low bioactivity in antimicrobial assays despite in silico predictions?
- Methodological Answer :
- Structural tweaks : Introduce electron-withdrawing groups (e.g., –CF₃) to enhance membrane permeability, as seen in active analogs like 3-(4-chlorophenyl)-1-(trifluoroethyl)-pyrazole-4-carboxylic acid .
- Assay optimization : Use standardized MIC (Minimum Inhibitory Concentration) protocols with controls for pH and serum protein interference. Cross-validate with in vivo models to rule out false negatives .
Q. How do researchers design experiments to isolate and quantify degradation products under varying conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–80°C), UV light, and acidic/alkaline conditions (pH 1–13).
- Analytical tools : HPLC-MS with C18 columns (gradient elution: 0.1% formic acid/acetonitrile) identifies degradation products. Quantify using calibration curves for known impurities (e.g., decarboxylated triazoles) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points for structurally similar triazole-carboxylic acids?
- Methodological Answer : Variations often arise from polymorphic forms or residual solvents. Perform:
- DSC (Differential Scanning Calorimetry) : To detect polymorph transitions.
- PXRD (Powder X-ray Diffraction) : Compare crystallinity with literature data. For instance, 5-methyl-2-phenyl-oxazole-4-carboxylic acid shows mp differences (±5°C) due to solvent inclusion in lattice structures .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
